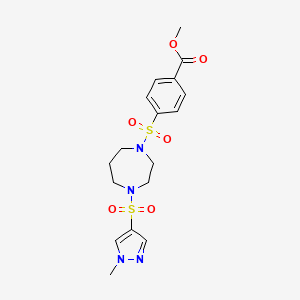
methyl 4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C17H22N4O6S2 and its molecular weight is 442.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzoate is a complex organic compound that exhibits significant potential for various biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural characteristics, synthesis methods, and relevant research findings.
Structural Characteristics
The compound features several notable structural elements:
- Diazepan Ring : A seven-membered heterocyclic structure that contributes to its pharmacological properties.
- Pyrazole Moiety : Known for its diverse biological activities, the pyrazole group enhances the compound's reactivity.
- Sulfonyl Groups : These groups increase the compound's solubility and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
| Method | Description | Yield |
|---|---|---|
| Method A | Reaction of diazepan with sulfonyl chloride and pyrazole derivative | High |
| Method B | Coupling reaction involving benzoic acid derivatives | Moderate |
| Method C | Multi-step synthesis involving intermediate isolation | Variable |
Biological Activity
Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives possess antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains.
Antitumor Activity
Studies suggest that the compound may have potential antitumor effects. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines, likely due to its ability to interfere with specific cellular pathways.
Neuropharmacological Effects
Given the presence of the diazepan ring, there is potential for anxiolytic or sedative effects. Preliminary behavioral studies in animal models are underway to assess these properties.
Case Studies
Several case studies have been conducted to explore the biological activity of related compounds:
- Case Study 1 : A study on a structurally similar compound demonstrated significant antimicrobial activity against Staphylococcus aureus, indicating potential for therapeutic applications in infections.
- Case Study 2 : In vitro tests on cancer cell lines revealed that a related pyrazole derivative inhibited cell growth by inducing apoptosis, suggesting mechanisms worth exploring further for cancer treatment.
- Case Study 3 : Behavioral assessments in rodents indicated that compounds with diazepan structures may reduce anxiety-like behaviors, supporting further investigation into their neuropharmacological profiles.
Computational Predictions
Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity of this compound. These predictions suggest a wide range of potential pharmacological effects based on its structural features.
Eigenschaften
IUPAC Name |
methyl 4-[[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S2/c1-19-13-16(12-18-19)29(25,26)21-9-3-8-20(10-11-21)28(23,24)15-6-4-14(5-7-15)17(22)27-2/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPCTYTVHSIKEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













